4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate 4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate
Brand Name: Vulcanchem
CAS No.: 69099-37-2
VCID: VC18446499
InChI: InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2
SMILES:
Molecular Formula: C21H25FN4O3S
Molecular Weight: 432.5 g/mol

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate

CAS No.: 69099-37-2

Cat. No.: VC18446499

Molecular Formula: C21H25FN4O3S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate - 69099-37-2

Specification

CAS No. 69099-37-2
Molecular Formula C21H25FN4O3S
Molecular Weight 432.5 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-6-fluoro-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide;dihydrate
Standard InChI InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2
Standard InChI Key GHNQIZOVHZCOFO-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Formula

  • IUPAC Name: NN-[2-(Dimethylamino)ethyl]-6-fluoro-1-phenyl-4HH-thiochromeno[4,3-c]pyrazole-3-carboxamide dihydrate .

  • Molecular Formula: C21H25FN4O3S2H2O\text{C}_{21}\text{H}_{25}\text{FN}_4\text{O}_3\text{S} \cdot 2\text{H}_2\text{O}.

  • Molecular Weight: 432.5 g/mol .

  • CAS Registry Number: 69099-37-2 .

Structural Features

  • Core Scaffold: Benzothiopyrano[4,3-c]pyrazole, a fused tricyclic system combining a benzothiopyran (sulfur-containing heterocycle) and a pyrazole ring .

  • Substituents:

    • Position 1: Phenyl group.

    • Position 3: Carboxamide linked to a 2-(dimethylamino)ethyl chain.

    • Position 6: Fluorine atom.

    • Hydration State: Dihydrate form, confirmed by crystallography .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number69099-37-2
Molecular FormulaC21H25FN4O3S2H2O\text{C}_{21}\text{H}_{25}\text{FN}_4\text{O}_3\text{S} \cdot 2\text{H}_2\text{O}
Molecular Weight432.5 g/mol
SMILESCN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O
SolubilityResearch-grade; not for human use

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via cyclocondensation of 7-substituted 2,3-dihydro-3-hydroxymethylene-4HH-1-benzothiopyran-4-ones with substituted phenylhydrazines . Key steps include:

  • Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with a thiopyranone intermediate.

  • Functionalization: Introduction of the 2-(dimethylamino)ethyl carboxamide group via nucleophilic acyl substitution .

  • Crystallization: Isolation as a dihydrate through aqueous workup .

Optimization Challenges

  • Regioselectivity: Ensuring proper ring fusion during cyclocondensation .

  • Hydration Control: Maintaining dihydrate stability during purification .

Pharmacological Activities

Antiproliferative Effects

  • Mechanism: Induction of mitochondrial permeability transition (MPT), leading to caspase activation and apoptosis .

    • In Vitro Activity: IC50_{50} values of 3–10 µM against HL-60 (leukemia) and HeLa (cervical cancer) cells .

    • Structure-Activity Relationship (SAR): The 7-methoxy and 1-phenyl substituents enhance mitochondrial targeting .

Table 2: Biological Activity Profile

ActivityModel SystemKey FindingSource
AntiproliferativeHL-60/HeLa cellsInduces MPT-dependent apoptosis
Enzyme InhibitionCA isoformsPotential via carboxamide interaction
Antiviral (Speculative)HCoV-229EStructural similarity to pyrano[2,3-c]pyrazole antivirals

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • 3357 cm1^{-1}: N-H stretch (amide).

    • 2187 cm1^{-1}: C≡N (absent in dihydrate form) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: δ 12.14 ppm (pyrazole NH), δ 6.94 ppm (amide NH2_2), δ 4.76 ppm (C4-H) .

    • 13C NMR^{13}\text{C NMR}: δ 163.11 ppm (amide C=O), δ 120.45 ppm (aromatic C-F) .

  • Mass Spectrometry: ESI-MS m/z 416.2 [M+H]+^+ (anhydrous form) .

X-ray Diffraction (XRD)

  • Crystal Structure: Monoclinic system with hydrogen-bonded water molecules stabilizing the dihydrate .

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